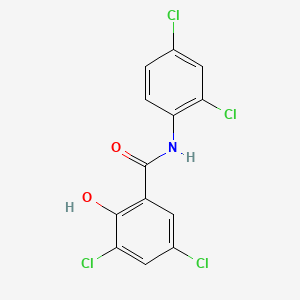

![molecular formula C28H30INO B13995277 1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine](/img/structure/B13995277.png)

1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It was initially developed for the treatment of breast cancer and postmenopausal osteoporosis but was never marketed due to insufficient effectiveness in clinical trials . Idoxifene is structurally related to tamoxifen and exhibits a higher relative binding affinity for the estrogen receptor, making it a promising candidate for various therapeutic applications .

Méthodes De Préparation

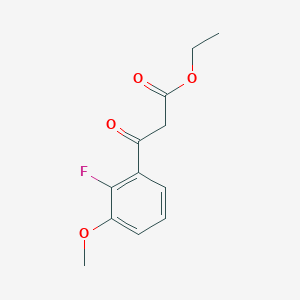

The synthesis of idoxifene involves several steps, starting from the basic structure of tamoxifen. A large-scale chemical synthesis of idoxifene has been devised, which includes the following key steps :

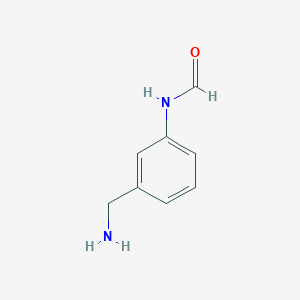

Formation of the triphenylethylene core: This involves the reaction of 4-iodophenylmagnesium bromide with benzophenone to form 4-iodotriphenylethylene.

Introduction of the pyrrolidino group: The 4-iodotriphenylethylene is then reacted with 2-(N-pyrrolidino)ethanol in the presence of a base to form the final product, idoxifene.

The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any side reactions. Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

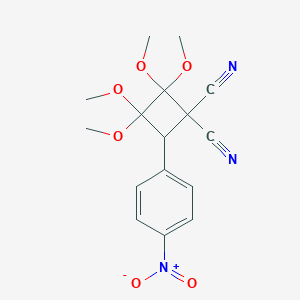

Idoxifene undergoes various chemical reactions, including:

Oxidation: Idoxifene can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction of idoxifene can lead to the formation of deiodinated products.

Substitution: The iodine atom in idoxifene can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemistry: As a selective estrogen receptor modulator, idoxifene is used in studies related to receptor binding and modulation.

Biology: Idoxifene’s effects on cellular processes, such as apoptosis and cell proliferation, are of significant interest in biological research.

Medicine: Idoxifene has been investigated for its potential in treating breast cancer and osteoporosis. .

Industry: Although not marketed, idoxifene’s structural analogs are used in the development of new therapeutic agents.

Mécanisme D'action

Idoxifene exerts its effects by binding to estrogen receptors and modulating their activity . It acts as an agonist in some tissues, such as bone, where it promotes bone formation and prevents bone loss. In other tissues, like the breast and uterus, idoxifene acts as an antagonist, inhibiting cell proliferation and inducing apoptosis. The molecular targets and pathways involved include the estrogen response element (ERE) and various signal transduction pathways regulated by estrogen receptors .

Comparaison Avec Des Composés Similaires

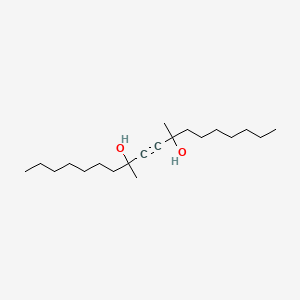

Idoxifene is often compared with other selective estrogen receptor modulators, such as tamoxifen and raloxifene . While all three compounds share a similar mechanism of action, idoxifene has some unique properties:

Higher binding affinity: Idoxifene has a higher relative binding affinity for the estrogen receptor compared to tamoxifen.

Metabolic stability: Idoxifene is more metabolically stable than tamoxifen, leading to a longer duration of action.

Reduced agonist activity: Idoxifene exhibits reduced agonist activity on breast and uterine cells compared to tamoxifen, potentially leading to fewer side effects.

Similar compounds include:

Tamoxifen: A widely used SERM for the treatment of breast cancer.

Raloxifene: Another SERM used for the prevention and treatment of osteoporosis in postmenopausal women.

Propriétés

IUPAC Name |

1-[2-[4-[1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKOTMDDZAJTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861234 |

Source

|

| Record name | 1-(2-{4-[(1E)-1-(4-Iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B13995214.png)

![4-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13995216.png)

![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)

![2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol](/img/structure/B13995286.png)